molecular formula C25H24ClN3O4S B2460586 3-(2-chlorophenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide CAS No. 1170620-82-2

3-(2-chlorophenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2460586
CAS No.: 1170620-82-2
M. Wt: 497.99
InChI Key: HXLALEWNAKOHIG-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C25H24ClN3O4S and its molecular weight is 497.99. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 3-(2-chlorophenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide (CAS Number: 1170620-82-2) is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H24ClN3O4SC_{25}H_{24}ClN_{3}O_{4}S, with a molecular weight of 498.0 g/mol. The compound features a complex structure that includes a chlorophenyl group, a benzothiazole moiety, and an isoxazole ring, which are known to contribute to various biological activities.

PropertyValue
CAS Number1170620-82-2
Molecular FormulaC25H24ClN3O4S
Molecular Weight498.0 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the benzothiazole intermediate from 6-ethoxyaniline and potassium thiocyanate.
  • Coupling with isoxazole derivatives using coupling agents such as DCC (N,N’-dicyclohexylcarbodiimide).
  • Final modification to introduce the tetrahydrofuran side chain.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), H1299.
  • Methodology : MTT assay was employed to assess cell viability.

Results indicated that at concentrations of 1, 2, and 4 μM, the compound exhibited:

  • Inhibition of Cell Proliferation : Marked reduction in cell viability across all tested lines.
  • Induction of Apoptosis : Flow cytometry analysis revealed increased apoptotic cell populations.

Anti-inflammatory Effects

The compound also demonstrated anti-inflammatory properties by modulating key inflammatory cytokines:

  • Cytokine Assay : Levels of IL-6 and TNF-α were measured using ELISA in RAW264.7 macrophages.

Findings indicated a significant decrease in these pro-inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Proliferative Signaling : Interference with pathways that promote cancer cell growth.
  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.
  • Modulation of Cytokine Production : Downregulation of inflammatory mediators.

Study 1: Anticancer Activity

In a study published by Mortimer et al., several benzothiazole derivatives were synthesized and evaluated for their anticancer activity. The lead compound showed promising results against A431 and A549 cells, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Study 2: Anti-inflammatory Effects

Another research highlighted the anti-inflammatory properties of related compounds where significant reductions in IL-6 and TNF-α levels were observed after treatment with benzothiazole derivatives . This supports the hypothesis that modifications to the benzothiazole structure can enhance anti-inflammatory efficacy.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O4S/c1-3-31-16-10-11-20-21(13-16)34-25(27-20)29(14-17-7-6-12-32-17)24(30)22-15(2)33-28-23(22)18-8-4-5-9-19(18)26/h4-5,8-11,13,17H,3,6-7,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLALEWNAKOHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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